Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
“Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride” is a chemical compound that could potentially be used for scientific research. It’s worth noting that similar compounds, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, have been synthesized and studied .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Scientific Research Applications
Synthetic Chemistry and Characterization
Compounds related to tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride have been synthesized and characterized, showcasing the versatility of piperazine derivatives in organic synthesis. For instance, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlight the structural intricacy and potential biological applications of such compounds. These studies involve sophisticated characterization techniques including LCMS, NMR, IR, and single-crystal X-ray diffraction, underscoring the compound's detailed molecular architecture and interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
Another dimension of research focuses on evaluating the biological activities of piperazine derivatives. For example, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been synthesized and tested for antibacterial and antifungal activities, revealing their moderate activity against various microorganisms. This suggests the potential of this compound in developing new antimicrobial agents (Kulkarni et al., 2016).
Molecular Structure and Analysis
Research also delves into the molecular structure analysis of piperazine derivatives, which can provide insights into their chemical properties and applications. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, have been reported, offering valuable information on bond lengths, angles, and overall molecular conformation. Such studies are crucial for understanding the chemical behavior and potential applications of similar compounds (Mamat et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Pharmacokinetics
The compound’s predicted properties such as its density (1056±006 g/cm3), melting point (36-41°C), boiling point (3194±320 °C), and vapor pressure (0000339mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to be moderately active against several microorganisms, suggesting potential antimicrobial effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Properties
IUPAC Name |
tert-butyl 4-[2-(propanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.ClH/c1-5-12(18)15-6-7-16-8-10-17(11-9-16)13(19)20-14(2,3)4;/h5-11H2,1-4H3,(H,15,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFENQCZXSRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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